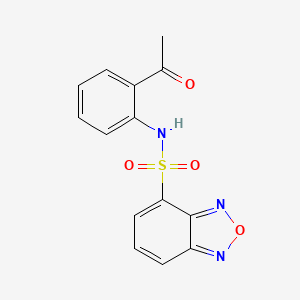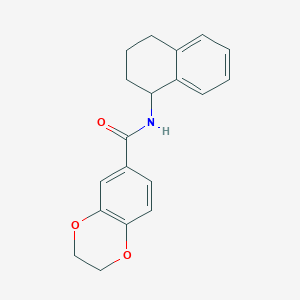
N-(2-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
描述
N-(2-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide, commonly known as ABOS, is a fluorescent probe used in scientific research. ABOS is a derivative of benzoxadiazole and sulfonamide, which makes it a unique compound with various applications in biochemistry and physiology.
作用机制
ABOS works by binding to biomolecules, such as proteins and lipids, and emitting fluorescence when excited by light. The fluorescence emitted by ABOS is sensitive to the microenvironment of the biomolecule it is bound to, which makes it a valuable tool for studying the behavior of biomolecules in living cells. The mechanism of action of ABOS is well understood, which makes it a reliable compound for scientific research.
Biochemical and Physiological Effects:
ABOS has no known biochemical or physiological effects on living cells. It is a non-toxic compound that does not interfere with the normal functioning of cells. ABOS is a safe compound to use in scientific research, which makes it a popular choice for researchers.
实验室实验的优点和局限性
The advantages of using ABOS in lab experiments include its simplicity, efficiency, and versatility. ABOS is easy to synthesize, which makes it a cost-effective compound. It is also a versatile compound that can be used in a wide range of scientific research applications. The limitations of using ABOS in lab experiments include its sensitivity to environmental factors, such as pH and temperature. ABOS is also sensitive to the presence of other compounds, which can interfere with its fluorescence emission.
未来方向
There are many future directions for research on ABOS. One direction is to develop new derivatives of ABOS that have improved properties, such as increased fluorescence intensity and sensitivity. Another direction is to study the interaction between ABOS and different biomolecules, such as DNA and RNA. This can help in the development of new diagnostic tools and therapies for various diseases. Additionally, the use of ABOS in live-cell imaging is an area of active research, with many potential applications in cell biology and medicine.
Conclusion:
In conclusion, ABOS is a valuable compound in scientific research, with a wide range of applications in biochemistry and physiology. Its simplicity, efficiency, and versatility make it a popular compound for researchers. ABOS works by binding to biomolecules and emitting fluorescence when excited by light. It has no known biochemical or physiological effects on living cells and is a safe compound to use in scientific research. The future directions for research on ABOS are numerous, with many potential applications in cell biology and medicine.
科学研究应用
ABOS is widely used as a fluorescent probe in scientific research. It is used to study the behavior of proteins, lipids, and other biomolecules in living cells. ABOS is also used to study the interaction between drugs and proteins, which can help in the development of new drugs. ABOS is a versatile compound that can be used in a wide range of scientific research applications.
属性
IUPAC Name |
N-(2-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-9(18)10-5-2-3-6-11(10)17-22(19,20)13-8-4-7-12-14(13)16-21-15-12/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOQSYLYVSHUJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=NON=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49816549 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4184685.png)

![N-[2-(difluoromethoxy)-4-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4184692.png)
![3-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4184700.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4184704.png)
![4-[(4-ethylphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide](/img/structure/B4184714.png)
![1-(2-pyridinyl)-4-{[3-(trifluoromethyl)phenoxy]acetyl}piperazine](/img/structure/B4184716.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4184720.png)


![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4184743.png)
![N-[3-(aminocarbonyl)-4,5-dihydronaphtho[1,2-b]thien-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4184744.png)
![1'-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4184748.png)
